molecular formula C8H7N3O2 B1328230 (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1119451-10-3

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1328230
CAS No.: 1119451-10-3
M. Wt: 177.16 g/mol
InChI Key: TXGJQRAXYKPEMF-UHFFFAOYSA-N
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Description

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate aldehyde, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to form different derivatives.

    Substitution: The pyridine ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

    (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)amine: Contains an amine group instead of methanol.

    (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)carboxylic acid: Features a carboxylic acid group instead of methanol.

Uniqueness: (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJQRAXYKPEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649253
Record name [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-10-3
Record name 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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